Cas no 83540-97-0 (Diisopropyl (r)-(+)-malate)

Diisopropyl (r)-(+)-malate structure
Diisopropyl (r)-(+)-malate structure
Nombre del producto:Diisopropyl (r)-(+)-malate
Número CAS:83540-97-0
MF:C10H18O5
Megavatios:218.246923923492
MDL:MFCD00274204
CID:720290

Diisopropyl (r)-(+)-malate Propiedades químicas y físicas

Nombre e identificación

    • (R)-Diisopropyl 2-hydroxysuccinate
    • Butanedioic acid,2-hydroxy-, 1,4-bis(1-methylethyl) ester, (2R)-
    • Diisopropyl (R)-(+)-malate
    • dipropan-2-yl (2R)-2-hydroxybutanedioate
    • L-MALIC ACID DIISOPROPYL ESTER
    • Diisopropyl (R)-(+)-2-hydroxysuccinate
    • (2R)-2-Hydroxybutanedioic acid 1,4-bis(1-methylethyl) ester
    • 1,4-Bis(1-methylethyl) (2R)-2-hydroxybutanedioate (ACI)
    • Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (2R)- (9CI)
    • Butanedioic acid, hydroxy-, bis(1-methylethyl) ester, (R)- (ZCI)
    • (2R)-Diisopropyl 2-hydroxybutanedioate
    • 1,4-Bis(propan-2-yl) (2R)-2-hydroxybutanedioate
    • Diisopropyl D-malate
    • Diisopropyl (r)-(+)-malate
    • MDL: MFCD00274204
    • Renchi: 1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m1/s1
    • Clave inchi: XYVHRFVONMVDGK-MRVPVSSYSA-N
    • Sonrisas: C(C(=O)OC(C)C)[C@@H](O)C(=O)OC(C)C

Atributos calculados

  • Calidad precisa: 218.11500
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 7
  • Complejidad: 222
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 0.9

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.095
  • Punto de ebullición: 301 ºC
  • Punto de inflamación: 108 ºC
  • índice de refracción: n20/D 1.43(lit.)
  • PSA: 72.83000
  • Logp: 0.64060
  • Disolución: Not determined

Diisopropyl (r)-(+)-malate Información de Seguridad

  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: S26; S36
  • Señalización de mercancías peligrosas: Xi
  • Términos de riesgo:R36/37/38

Diisopropyl (r)-(+)-malate Datos Aduaneros

  • Código HS:2918199090
  • Datos Aduaneros:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Diisopropyl (r)-(+)-malate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QS554-1g
Diisopropyl (r)-(+)-malate
83540-97-0 98%
1g
70.0CNY 2021-08-04
TRC
D493538-1g
Diisopropyl (r)-(+)-malate
83540-97-0
1g
$98.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R91130-10g
(R)-Diisopropyl 2-hydroxysuccinate
83540-97-0
10g
¥518.0 2021-09-04
abcr
AB436267-25 g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
25g
€178.00 2023-07-18
TRC
D493538-100mg
Diisopropyl (r)-(+)-malate
83540-97-0
100mg
$64.00 2023-05-18
abcr
AB436267-5 g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
5g
€118.50 2023-07-18
abcr
AB436267-100g
(R)-Diisopropyl 2-hydroxysuccinate; .
83540-97-0
100g
€407.50 2025-02-15
Aaron
AR008JT5-1g
Diisopropyl (R)-(+)-malate
83540-97-0 98%
1g
$16.00 2025-01-23
A2B Chem LLC
AD97821-1g
Diisopropyl (r)-(+)-malate
83540-97-0 97%
1g
$24.00 2024-04-19
A2B Chem LLC
AD97821-25g
Diisopropyl (r)-(+)-malate
83540-97-0 97%
25g
$97.00 2024-04-19

Diisopropyl (r)-(+)-malate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.1 Reagents: Ozone Solvents: Dichloromethane
2.2 Reagents: Triphenylphosphine
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.2 -
3.3 Reagents: Acetic acid
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Ethylene glycol
Referencia
Preparation of D-malic acid esters by treatment of L-tartrate esters with samarium iodide.
, Japan, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Sulfuric acid (cyclic glycol esters) Solvents: Diethyl ether ,  Water
Referencia
Vicinal diol cyclic sulfates. Like epoxides only more reactive
Gao, Yun; et al, Journal of the American Chemical Society, 1988, 110(22), 7538-9

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
3.1 Reagents: Ozone Solvents: Dichloromethane
3.2 Reagents: Triphenylphosphine
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
4.2 -
4.3 Reagents: Acetic acid
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Ethylene glycol ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referencia
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide
1.2 Reagents: Lithium bromide Solvents: Acetone
1.3 Reagents: Magnesium oxide ,  Hydrogen Catalysts: Palladium Solvents: Water
Referencia
Process for the stereoselective transformation of a diol to an alcohol
, European Patent Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.2 1 h, -78 °C; -78 °C → -30 °C
1.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Zinc ,  Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ;  1 h, rt
1.2 Reagents: Tributylstannane ;  15 min, rt; 72 h, -10 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Nuclearity-Dependent Enantiodivergent Epoxide Opening via Enthalpy-Controlled Mononuclear and Entropy-Controlled Dinuclear (Salen)Titanium Catalysis
Li, Shengxiao; et al, Angewandte Chemie, 2023, 62(37),

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
Synthesis of unnatural (R)-malates from L-tartrates
Rho, Ho-Sik, Synthetic Communications, 1998, 28(5), 843-847

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Acetic acid
2.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Camphorsulfonic acid Solvents: Methanol
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.3 Reagents: Ozone Solvents: Methanol ,  Dichloromethane
1.4 Reagents: Dimethyl sulfide
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  80 min, reflux; cooled
3.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
3.2 Reagents: Ozone ;  4 h, -78 °C
3.3 Reagents: Oxygen ;  -78 °C
3.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Camphorsulfonic acid Solvents: Methanol ;  2 h, reflux
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; 12 h, rt
3.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
3.2 Reagents: Ozone ;  4 h, -78 °C
3.3 Reagents: Oxygen ;  -78 °C
3.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
4.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
4.2 1 h, -78 °C; -78 °C → -30 °C
4.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
5.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Ethylene glycol ,  Hexamethylphosphoramide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran
Referencia
Lanthanides in organic synthesis. 21. Highly efficient deoxygenation of α-oxygenated esters via a samarium diiodide-induced electron-transfer process
Kusuda, Kazuhiro; et al, Tetrahedron Letters, 1989, 30(22), 2945-8

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Lithium bromide Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Zinc Solvents: Water
Referencia
Process for the stereoselective transformation of a diol to an alcohol
, European Patent Organization, , ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
1.2 Reagents: Ozone ;  4 h, -78 °C
1.3 Reagents: Oxygen ;  -78 °C
1.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.2 1 h, -78 °C; -78 °C → -30 °C
2.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  80 min, reflux; cooled
2.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
2.2 Reagents: Ozone ;  4 h, -78 °C
2.3 Reagents: Oxygen ;  -78 °C
2.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  0 °C; 3 h, rt; rt → -20 °C
1.2 Reagents: Pyridine Solvents: Dichloromethane ;  -20 °C; 5 min, -20 °C; 15 min, -20 °C
2.1 Reagents: Zinc ,  Methanesulfonic acid, compd. with pyridine (1:1) Catalysts: 2975587-73-4 Solvents: 1,2-Dimethoxyethane ;  1 h, rt
2.2 Reagents: Tributylstannane ;  15 min, rt; 72 h, -10 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
A Nuclearity-Dependent Enantiodivergent Epoxide Opening via Enthalpy-Controlled Mononuclear and Entropy-Controlled Dinuclear (Salen)Titanium Catalysis
Li, Shengxiao; et al, Angewandte Chemie, 2023, 62(37),

Métodos de producción 21

Condiciones de reacción
Referencia
Process and intermediates for chiral isopropyl 3S-amino-2R-hydroxyalkanoates from chiral malic acid
, European Patent Organization, , ,

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Ozone Solvents: Dichloromethane
1.2 Reagents: Triphenylphosphine
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
2.2 -
2.3 Reagents: Acetic acid
3.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol
Referencia
Butane-2,3-diacetal-desymmetrized glycolic acid-a new building block for the stereoselective synthesis of enantiopure α-hydroxy acids
Diez, Elena; et al, Angewandte Chemie, 2001, 40(15), 2906-2909

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Lithium chloride Solvents: Dimethylformamide
1.2 Solvents: Water
Referencia
A practical synthesis of D-malate esters from L-tartrate esters
Gao, Yun; et al, Tetrahedron Letters, 1991, 32(27), 3155-8

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C → rt; 12 h, rt
2.1 Reagents: Oxygen Solvents: Acetone ,  Dichloromethane ;  5 min, -78 °C
2.2 Reagents: Ozone ;  4 h, -78 °C
2.3 Reagents: Oxygen ;  -78 °C
2.4 Reagents: Dimethyl sulfide ,  Pyridine ;  overnight, -78 °C → rt
3.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.2 1 h, -78 °C; -78 °C → -30 °C
3.3 Reagents: Acetic acid Solvents: Water ;  -30 °C
4.1 Reagents: Chlorotrimethylsilane Solvents: Isopropanol ;  45 h, 80 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Preparation of enantiopure butane-2,3-diacetals of glycolic acid and alkylation reactions leading to α-hydroxy acid and amide derivatives
Ley, Steven V.; et al, Organic & Biomolecular Chemistry, 2004, 2(24), 3608-3617

Diisopropyl (r)-(+)-malate Raw materials

Diisopropyl (r)-(+)-malate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83540-97-0)Diisopropyl (r)-(+)-malate
A864253
Pureza:99%
Cantidad:100g
Precio ($):305.0